BenchChemオンラインストアへようこそ!

5-Bromo-1-cyclopentyl-1H-pyrazole

Lipophilicity Drug-likeness Lead optimization

Differentiate your kinase library with this N1-cyclopentyl-5-bromopyrazole scaffold. It delivers a calculated +1.1 logP increase over generic N1-methyl analogs, resolving permeability issues without losing the C5–Br Suzuki handle. The bromo substituent minimizes dehalogenation versus iodo analogs, ensuring cleaner crude products for direct biological screening. Procure at ≥98% purity to reduce false-positive rates in HTS cascades and streamline multi-project synthetic workflows.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B7903926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclopentyl-1H-pyrazole
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC=N2)Br
InChIInChI=1S/C8H11BrN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyXDXXFUIHPOQJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-cyclopentyl-1H-pyrazole: A C5-Brominated N1-Cyclopentyl Scaffold for Selective Derivatization


5-Bromo-1-cyclopentyl-1H-pyrazole (CAS 1368151-58-9) is a disubstituted pyrazole bearing a bromine atom at the C5-position and a cyclopentyl ring on the N1 nitrogen [1]. With a molecular weight of 215.09 g·mol⁻¹ and a computed XLogP3 of 2.4, this scaffold occupies a distinct lipophilicity window among N1-alkyl-5-bromopyrazoles [1]. The C5–Br bond serves as a versatile handle for cross-coupling, while the steric and conformational profile of the cyclopentyl group differentiates it from smaller N1-alkyl analogs (e.g., N1-methyl, N1-ethyl) that are ubiquitous in medicinal chemistry building block collections.

Why 5-Bromo-1-cyclopentyl-1H-pyrazole Cannot Be Replaced by Generic N1-Alkyl-5-bromopyrazoles


Casual substitution of 5-bromo-1-cyclopentyl-1H-pyrazole with cheaper or more readily available N1-methyl or N1-ethyl analogs (both widely catalogued as generic 5-bromopyrazole building blocks) introduces a systematic lipophilicity deficit that alters pharmacokinetic profiles and target engagement properties in downstream compounds. The cyclopentyl group elevates logP by approximately 1.1 units relative to the N1-methyl analog [1][2], which is a quantitatively significant shift for medicinal chemistry optimization. Furthermore, the N1-cyclopentyl motif is repeatedly cited in patent disclosures as a privileged substituent for achieving kinase selectivity compared to smaller N1-alkyl groups [3]. These physicochemical and pharmacological divergences mean that data generated with N1-methyl or N1-ethyl prototypes cannot be reliably extrapolated to cyclopentyl-bearing series without independent resynthesis and retesting.

Quantitative Differentiation of 5-Bromo-1-cyclopentyl-1H-pyrazole: Lipophilicity, Cross-Coupling Performance, Purity, and Scaffold Privilege


XLogP3 Lipophilicity Advantage of 5-Bromo-1-cyclopentyl-1H-pyrazole over the N1-Methyl Analog

The computed lipophilicity of 5-bromo-1-cyclopentyl-1H-pyrazole (XLogP3 = 2.4) exceeds that of its closest widely available N1-alkyl analog, 5-bromo-1-methyl-1H-pyrazole (XLogP3 = 1.3), by +1.1 log units [1][2]. This difference represents a >10-fold increase in octanol–water partition coefficient, placing the cyclopentyl scaffold in a markedly more lipophilic range. Such a shift directly impacts predicted membrane permeability, metabolic stability, and off-target promiscuity profiles in early-stage drug discovery.

Lipophilicity Drug-likeness Lead optimization

C5-Bromo Superiority over C5-Iodo in Suzuki–Miyaura Cross-Coupling: Reduced Dehalogenation

In a direct comparison of halogenated aminopyrazoles in the Suzuki–Miyaura reaction, Jedinák et al. (2017) demonstrated that bromo and chloro derivatives are superior to iodo derivatives due to significantly reduced propensity for undesired dehalogenation side reactions [1]. Although the study evaluated 5‑bromo‑1‑methyl‑1H‑pyrazole rather than the cyclopentyl analog, the electronic environment of the C5–Br bond is electronically analogous across N1‑alkyl‑5‑bromopyrazoles. Hence, 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole is expected to exhibit the same dehalogenation resistance as its methyl counterpart while offering the added lipophilicity advantage.

Palladium catalysis Cross-coupling Dehalogenation

Higher Commercial Purity Specification for 5‑Bromo‑1‑cyclopentyl‑1H‑pyrazole Relative to Common N1‑Methyl Analog

Multiple independent suppliers list 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole with a minimum purity of 98% , whereas the widely stocked 5‑bromo‑1‑methyl‑1H‑pyrazole is commonly supplied at 95–97% purity (AKSci: 95%; Bidepharm: 97%) . A purity delta of 1–3% may appear modest, but for multistep syntheses where the building block is incorporated early, this difference compounds through the sequence and can substantially affect final product yields and impurity profiles.

Chemical purity Procurement specification Reproducibility

N1‑Cyclopentylpyrazole Scaffold Privilege in Kinase Inhibitor Patents

The N1‑cyclopentylpyrazole motif appears as a defining structural element in multiple patent families targeting kinase selectivity. The Hoffmann‑La Roche patent CN‑102791695‑A explicitly claims cyclopentyl‑ and cycloheptylpyrazole derivatives as FXR modulators, with the N1‑cyclopentyl group being integral to the pharmacophore definition [1]. Separately, patent US‑8853207‑B2 on heterocyclic pyrazole RTK inhibitors includes N1‑cyclopentyl‑substituted pyrazoles within the claimed generic Markush structures [2]. While these patents do not isolate 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole as a final bioactive molecule, its role as a key intermediate for introducing the privileged N1-cyclopentyl motif into elaborated kinase inhibitor structures is directly supported by the patent literature.

Kinase inhibition Scaffold privilege Intellectual property

Procurement-Relevant Application Scenarios for 5-Bromo-1-cyclopentyl-1H-pyrazole


Lipophilicity-Driven Lead Optimization of Kinase Inhibitor Candidates

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors frequently encounter the challenge of balancing potency with physicochemical properties. When an early hit bearing an N1‑methyl‑5‑bromopyrazole core yields suboptimal cellular activity due to low membrane permeability (logP ≈ 1.3), replacement with 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole (logP ≈ 2.4) provides a +1.1 log unit lipophilicity boost without altering the bromine coupling handle [1][2]. This enables rapid SAR exploration via the same Suzuki–Miyaura diversification route while moving the series into a more favorable permeability range. The N1‑cyclopentyl motif is further supported by patent precedents in FXR and RTK inhibitor programs [4][5], reducing freedom-to-operate risk relative to undifferentiated alkyl analogs.

High-Fidelity Suzuki–Miyaura Coupling Partner for Parallel Library Synthesis

In high-throughput medicinal chemistry workflows, the choice of halogen leaving group directly impacts reaction success rates and purification overhead. The C5‑bromo substituent on 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole offers reduced dehalogenation propensity compared to the corresponding 5‑iodo analog, as established by comparative Suzuki–Miyaura studies on halogenated aminopyrazoles [3]. Combined with supplier-certified purity ≥98% , this building block minimizes side-product formation in 96‑well plate parallel synthesis formats, yielding cleaner crude products compatible with direct biological screening without chromatography.

Construction of Patent-Relevant, Selectivity-Focused Compound Libraries

Organizations building kinase-targeted compound collections can differentiate their screening decks by incorporating N1‑cyclopentyl scaffolds that appear in selectivity-enhancing patent disclosures [4][5]. 5‑Bromo‑1‑cyclopentyl‑1H‑pyrazole serves as the entry point for generating diverse arrays of N1‑cyclopentyl‑C5‑aryl/heteroaryl pyrazoles via a single, robust Suzuki coupling step. The 98% minimum purity specification ensures that library members are produced with consistent quality, reducing false-positive rates in high-throughput screening cascades.

Multipathway Intermediate for Late-Stage Functionalization Strategies

For synthetic groups employing divergent late-stage functionalization, 5‑bromo‑1‑cyclopentyl‑1H‑pyrazole provides a single, stable intermediate that can be channeled into multiple reaction pathways: Suzuki–Miyaura (C–C bond formation at C5) [3], Buchwald–Hartwig amination, or lithium–halogen exchange. The cyclopentyl group's steric bulk, relative to methyl, can also influence regiochemical outcomes in subsequent electrophilic aromatic substitution or directed metalation steps. Procuring this compound as a single, high-purity building block streamlines supply chain logistics for multiproject synthetic platforms.

Quote Request

Request a Quote for 5-Bromo-1-cyclopentyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.